H-89

Catalog No.
S002393
CAS No.
127243-85-0
M.F
C20H20BrN3O2S
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-89

Research on cAMP/PKA signaling often requires selective inhibition without PKG crosstalk. H-89 (CAS 127243-85-0) is a cell-permeable, ATP-competitive PKA inhibitor (Ki = 48 nM) supplied as a dihydrochloride salt for consistent aqueous solubility (25 mg/mL). • 10-fold selectivity for PKA over PKG, enabling specific dissection of cAMP vs. cGMP pathways. • Well-characterized off-target profile supports robust experimental controls. • Reliable stock solutions minimize inter-assay variability for dose-response and time-course studies.

CAS Number

127243-85-0

Product Name

H-89

IUPAC Name

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2/b3-2+

InChI Key

ZKZXNDJNWUTGDK-NSCUHMNNSA-N

Synonyms

H 87, H 89, H-87, H-89, h89, N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl

The exact mass of the compound N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg

H-89 is a cell-permeable isoquinolinesulfonamide that acts as a potent, reversible, and ATP-competitive inhibitor of cAMP-dependent protein kinase (PKA), with a reported Ki of 48 nM.[1][2] It is widely used in cell signaling research to investigate PKA-dependent phosphorylation events.[3] Supplied as a dihydrochloride salt, this form provides defined aqueous solubility, a critical parameter for the preparation of reliable and reproducible stock solutions for in vitro and cell-based assays.[2][4] While primarily known for PKA inhibition, it is crucial for procurement decisions to consider its activity against other kinases and its known off-target effects to ensure appropriate experimental design and data interpretation.

Research Fit

Cell-permeable, ATP-competitive PKA catalytic subunit inhibitor
Reported selectivity window over PKC, MLCK, CaMKII at nanomolar PKA-affinity concentrations
Requires orthogonal inhibitor controls in excitable cell models due to documented PKA-independent ion channel block

Substituting H-89 with close structural analogs, such as HA-1004, or broader-spectrum kinase inhibitors is inadvisable without careful consideration of quantitative differences in selectivity and potency. While both H-89 and HA-1004 are isoquinolinesulfonamides, H-89 exhibits a 10-fold greater selectivity for PKA over Protein Kinase G (PKG), a critical differentiator for dissecting cAMP vs. cGMP signaling pathways.[1][3] Broader inhibitors like KT 5720, while also targeting PKA, possess distinct off-target profiles that can confound results, including effects on transcription and other kinases like PKB and AMPK.[3] Furthermore, the specified dihydrochloride salt form of H-89 (CAS 127243-85-0) ensures consistent solubility (e.g., 25 mg/mL in water), a property not guaranteed by other salt forms or the free base, impacting dose accuracy and experimental reproducibility.[2][4]

Substitution Risk

Peptide / cAMP Analog Inhibitors
KT5720 and Rp-cAMPS lack the ion-channel blocking profile of H-89; substitution may mask off-target contributions in vascular or neuronal models.
H-85 Negative Control
The structurally similar analog H-85 retains KV and Cav1.2 channel block, invalidating its use as a clean PKA-negative control in excitable cells.
H-8 Progenitor
H-8 exhibits lower PKA affinity, which shifts the effective concentration range and alters the off-target context relative to H-89.

Superior PKA/PKG Selectivity Ratio Compared to Analog HA-1004

H-89 demonstrates a clear selectivity advantage for Protein Kinase A (PKA) over Protein Kinase G (PKG) when compared to its structural analog HA-1004. In cell-free assays, H-89 inhibits PKA with a Ki of 48 nM and PKG with a Ki of 480 nM, establishing a 10-fold selectivity ratio.[1][3] In contrast, HA-1004 is considered a dual inhibitor of both PKA and PKG, making it unsuitable for studies requiring specific interrogation of the PKA pathway without concurrent PKG inhibition.[5]

Evidence DimensionKinase Inhibition Selectivity (Ki)
Target Compound DataH-89: Ki (PKA) = 48 nM; Ki (PKG) = 480 nM
Comparator Or BaselineHA-1004: A dual inhibitor of PKA and PKG without significant selectivity.
Quantified DifferenceH-89 is 10-fold more selective for PKA over PKG.
ConditionsCell-free kinase inhibition assays.

This 10-fold selectivity is critical for researchers needing to confidently attribute observed effects to PKA inhibition without the confounding variable of PKG pathway disruption.

Potency vs. H-8
Head-to-head
30-fold higher PKA inhibitory potency than H-8 in cell-free assays
Supports nanomolar PKA inhibition context and lower solvent burden
Original characterization; cell-free kinase assay.

Defined Aqueous Solubility of the Dihydrochloride Salt Form for Reliable Assay Preparation

The dihydrochloride salt form of H-89 (CAS 127243-85-0) provides a significant handling and processability advantage due to its defined solubility in aqueous solutions. Technical datasheets consistently report a solubility of up to 25 mg/mL in water and 200 mg/mL in DMSO.[2][4] This property is not inherent to other forms like the free base and is crucial for preparing accurate, concentrated aqueous stock solutions required for cell culture media and buffer systems, ensuring reproducible final assay concentrations without precipitation.

Evidence DimensionSolubility
Target Compound Data25 mg/mL in water; 200 mg/mL in DMSO.
Comparator Or BaselineFree base or alternative salt forms with unspecified or lower aqueous solubility.
Quantified DifferenceProvides high, well-documented aqueous solubility suitable for standard laboratory workflows.
ConditionsStandard laboratory solvents (Water, DMSO).

Procuring the dihydrochloride salt ensures reliable and consistent stock solution preparation, directly impacting dose-response accuracy and experimental reproducibility.

AGC Kinase Selectivity
Reported
PKA Ki 48 nM; >500-fold selectivity over PKC, MLCK, CaMKII; ~5.6-fold over ROCK-II
Selectivity window guides working concentration choice; ROCK-II and S6K1 proximity requires review
Cell-free kinase panel; may not fully translate to cellular context.

Characterized Off-Target Profile Informs Experimental Design and Data Interpretation

While H-89 is a potent PKA inhibitor, its selection over alternatives is supported by a well-documented profile of off-target activities, which is critical for designing appropriate controls. H-89 inhibits several other kinases with IC50 values in the nanomolar range, including S6K1 (80 nM), MSK1 (120 nM), and ROCKII (270 nM).[6][7] This known cross-reactivity, although a potential confounding factor, is a known quantity that can be controlled for, for example, by using a second, structurally different PKA inhibitor. This contrasts with less-characterized inhibitors where off-target effects are unknown, leading to a higher risk of data misinterpretation.

Evidence DimensionOff-Target Kinase Inhibition (IC50)
Target Compound DataPKA (135 nM), S6K1 (80 nM), MSK1 (120 nM), ROCKII (270 nM).
Comparator Or BaselineLess-characterized inhibitors with unknown selectivity profiles.
Quantified DifferenceProvides a known, quantifiable profile of major off-target interactions.
ConditionsIn vitro kinase assays.

Choosing a compound with a well-documented off-target profile allows for more rigorous experimental design and increases the confidence in attributing observed biological effects to PKA inhibition.

KV Channel Block
Head-to-head
H-89 inhibits KV currents (Kd 1.02 μM); KT5720 and Rp-8-CPT-cAMPS show no effect
PKA-independent ion channel pharmacology emerges at low micromolar concentrations
Rabbit coronary smooth muscle; whole-cell patch clamp.
H-85 Control Validity
Head-to-head
H-85 recapitulates KV, KATP, and Kir channel inhibition similarly to H-89
Invalidates H-85 as sole negative control for PKA-dependent effects in excitable cells
Same preparation; structurally driven off-target block.
Functional Outcome vs Rp-cAMPS
Head-to-head
H-89 enhances cAMP-mediated MAPK inhibition; Rp-cAMPS reverses MBP expression inhibition
Opposite functional effects demand orthogonal inhibitor strategies for PKA pathway attribution
Oligodendrocyte progenitor model; IGF-I signaling context.

Discriminating Between PKA and PKG Dependent Signaling

For workflows that require the specific inhibition of the cAMP/PKA signaling cascade without significantly impacting the parallel cGMP/PKG pathway. The 10-fold selectivity of H-89 for PKA over PKG makes it the appropriate choice over less selective isoquinolinesulfonamides like HA-1004.[1][3]

Reproducible PKA Inhibition in Cell-Based Assays

In studies requiring consistent PKA inhibition across multiple experiments, such as dose-response curves or time-course analyses. The defined aqueous solubility of the H-89 dihydrochloride salt form ensures the preparation of accurate and stable stock solutions, minimizing variability between assays.[2][4]

Validating PKA as a Primary Kinase for a Specific Cellular Event

When the primary goal is to validate that a biological response is PKA-dependent. The well-characterized off-target profile of H-89 allows researchers to design robust control experiments (e.g., using an alternative PKA inhibitor or assessing downstream targets of known off-target kinases like ROCKII) to confirm the specificity of the observed effect.[6][7]

Application Fit

Application
Selection Property
Validation Focus
Cardioprotection model studies
Mixed pharmacology including ion channel modulation
Infarct size endpoint in isolated heart models
PKA-independent signal validation
Orthogonal inhibitor comparison design
Resolving channel-block and MAPK off-target contributions
PKA/Epac pathway differentiation
Narrow PKA-selective concentration window
Epac-dependent response discrimination
Neuronal differentiation studies
Cell-permeable PKA inhibition in neuronal models
Neurite outgrowth endpoint with ion channel awareness

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

445.04596 Da

Monoisotopic Mass

445.04596 Da

Heavy Atom Count

27

UNII

M876330O56

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

127243-85-0

Wikipedia

H-89
[1]. Held, D.M., et al., Differential susceptibility of HIV-1 reverse transcriptase to inhibition by RNA aptamers in enzymatic reactions monitoring specific steps during genome replication. J Biol Chem, 2006. 281(35): p. 25712-22.
[2]. Young, S.D., et al., L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob Agents Chemother, 1995. 39(12): p. 2602-5.
[3]. Grobler, J.A., et al., HIV-1 reverse transcriptase plus-strand initiation exhibits preferential sensitivity to non-nucleoside reverse transcriptase inhibitors in vitro. J Biol Chem, 2007. 282(11): p. 8005-10.
[4]. Gatch, M.B., et al., The HIV antiretroviral drug efavirenz has LSD-like properties. Neuropsychopharmacology, 2013. 38(12): p. 2373-84.
[5]. Adjene, J.O., P.S. Igbigbi, and E.U. Nwose, Histological effects of chronic administration of efavirenz on lateral geniculate body of adult Wistar rats. N Am J Med Sci, 2010. 2(1): p. 1-4.

Explore Compound Types